(Rac)-Folic Acid-13C5,15N: A Technical Guide for Researchers
(Rac)-Folic Acid-13C5,15N: A Technical Guide for Researchers
(Rac)-Folic acid-13C5,15N is a stable isotope-labeled form of folic acid, a crucial B vitamin (B9). This guide provides an in-depth overview of its chemical properties, structure, and applications in research, particularly for professionals in drug development and metabolic studies.
This isotopically enriched molecule serves as an invaluable tool in metabolic research, clinical diagnostics, and pharmacokinetic studies. The incorporation of five Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom into the glutamic acid moiety allows for its precise differentiation from endogenous folic acid by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This makes it an excellent internal standard for the accurate quantification of natural folate levels in biological samples and as a tracer to investigate the complex pathways of folate metabolism.[1][2]
Core Chemical and Physical Properties
(Rac)-Folic acid-13C5,15N shares the same fundamental chemical structure and reactivity as its unlabeled counterpart. However, its increased mass due to isotopic enrichment is the key to its utility in analytical applications.
| Property | Value | Source(s) |
| Molecular Formula | ¹³C₅C₁₄H₁₉¹⁵NN₆O₆ | [3] |
| Molecular Weight | 447.35 g/mol | [3][4][5][6] |
| Appearance | White to off-white or yellowish-orange powder or solid. | [3][7] |
| Melting Point | >285 °C (decomposes) | [3] |
| Solubility | Soluble in DMSO (2 mg/mL). Sparingly soluble in water and ethanol. | [8] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [3][6] |
| Isotopic Purity | ≥98 atom % for ¹³C and ¹⁵N | [3] |
| Chemical Purity | ≥95% (CP) | [3][4][6] |
Molecular Structure
The structure of (Rac)-Folic acid-13C5,15N consists of three key components: a pteridine ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. The isotopic labels are located on the glutamic acid part of the molecule, with five ¹³C atoms replacing the natural ¹²C atoms and one ¹⁵N atom in the amide linkage.
The IUPAC name for the unlabeled compound is (2S)-2-[[4-[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid.[7] The "(Rac)" designation indicates that the compound is a racemic mixture at the chiral center of the glutamic acid moiety.
Experimental Protocols
The primary applications of (Rac)-Folic acid-13C5,15N are as an internal standard for quantitative analysis and as a tracer for metabolic studies. Below are representative experimental protocols for its use.
Quantification of Folic Acid in Biological Samples using LC-MS/MS
This protocol outlines a general procedure for the quantification of folic acid in serum or plasma using (Rac)-Folic acid-13C5,15N as an internal standard.
1. Sample Preparation:
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Thaw frozen serum or plasma samples under subdued light to prevent folate degradation.
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To 150 µL of serum, add a known concentration of (Rac)-Folic acid-13C5,15N internal standard solution.
-
Precipitate proteins by adding an appropriate volume of a solution like 5% trichloroacetic acid or methanol containing stabilizing agents (e.g., ascorbic acid or 2-mercaptoethanol).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
The supernatant can be further purified using solid-phase extraction (SPE) with a C18 or phenyl cartridge to remove interfering substances.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient elution using two solvents is common. For example, Mobile Phase A: 0.1-0.5% acetic or formic acid in water, and Mobile Phase B: Acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at around 30 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI), often in positive mode, has been shown to provide a good response.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Folic Acid (unlabeled): The precursor ion (Q1) is the protonated molecule [M+H]⁺ at m/z 442.4. A characteristic product ion (Q3) resulting from the loss of the glutamic acid moiety is monitored at m/z 295.1.
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(Rac)-Folic acid-13C5,15N (labeled): The precursor ion (Q1) is [M+H]⁺ at m/z 448.4 (a mass shift of +6). The corresponding product ion (Q3) is monitored at m/z 301.1.
-
-
The ratio of the peak areas of the analyte (unlabeled folic acid) to the internal standard (labeled folic acid) is used to calculate the concentration of folic acid in the sample by referencing a calibration curve.
-
Synthesis of Isotopically Labeled Folic Acid
While a specific protocol for (Rac)-Folic acid-13C5,15N is proprietary to commercial vendors, a general synthetic strategy for isotopically labeled folic acid involves the coupling of three key precursors, one or more of which are isotopically labeled.
General Synthetic Workflow:
Two primary synthetic routes described in the literature for creating multiply labeled folic acid are:
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Reductive Amination: This method involves linking a pteridine derivative (like 2-acetylamino-4-hydroxy-6-formylpteridine) with a pre-formed, isotopically labeled p-aminobenzoyl-L-glutamic acid.[9][10]
-
Amide Bond Formation: This approach focuses on the penultimate formation of an amide bond between a labeled pteroic acid derivative and a labeled glutamate ester.[9][10]
These syntheses require multiple steps of protection, coupling, and deprotection to achieve the final product, which is then purified, often by high-performance liquid chromatography (HPLC).
Folic Acid Metabolism and its Significance
Folic acid itself is a synthetic form of folate and must be reduced to its biologically active form, tetrahydrofolate (THF), to participate in metabolism. THF and its derivatives are essential cofactors in one-carbon metabolism, which is crucial for the synthesis of nucleotides (the building blocks of DNA and RNA) and the methylation of various biomolecules.[11][12][13] The use of labeled folic acid allows researchers to trace its conversion and flux through these vital pathways.
Key enzymes in this pathway include:
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DHFR (Dihydrofolate Reductase): Reduces folic acid to DHF and then to THF.[14]
-
MTHFR (Methylene-tetrahydrofolate Reductase): Converts 5,10-methylene-THF to 5-methyl-THF.
-
MTR (Methionine Synthase): Regenerates methionine from homocysteine using 5-methyl-THF as a methyl donor.
Disruptions in this pathway due to genetic factors or nutritional deficiencies are linked to various diseases, including neural tube defects, cardiovascular disease, and some cancers.[15] (Rac)-Folic acid-13C5,15N is instrumental in studying the effects of drugs on these pathways and in understanding the biochemical basis of such diseases.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. A quantitative stable-isotope LC-MS method for the determination of folic acid in fortified foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. NMR-Based Structural Insights on Folic Acid and Its Interactions with Copper(II) Ions | MDPI [mdpi.com]
- 8. Folic acid(59-30-3) 1H NMR spectrum [chemicalbook.com]
- 9. An atomic resolution description of folic acid using solid state NMR measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Folic acid purity determination by q1H-NMR [bio-protocol.org]
- 12. The synthesis of folic acid, multiply labelled with stable isotopes, for bio-availability studies in human nutrition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Syntheses of labeled vitamers of folic acid to be used as internal standards in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma | MDPI [mdpi.com]
- 15. Preparation of stable isotopically labeled folates for in vivo investigation of folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
